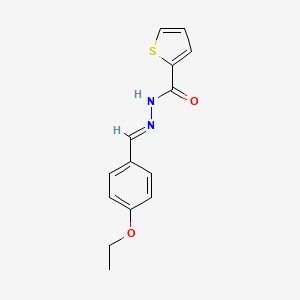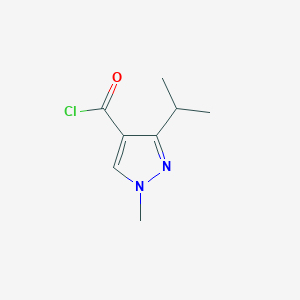![molecular formula C20H15Cl3N4O3S B11709225 2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-N-(2,2,2-tricloro-1-{[(1-naftilamino)carbotioil]amino}etil)benzamida es un compuesto orgánico complejo con la fórmula molecular C20H15Cl3N4O3S y un peso molecular de 497.791 g/mol . Este compuesto destaca por su estructura única, que incluye un grupo nitro, un grupo triclorometilo y un grupo naftilamino, lo que lo convierte en un objeto de interés en diversos campos de investigación científica.
Métodos De Preparación
La síntesis de 2-nitro-N-(2,2,2-tricloro-1-{[(1-naftilamino)carbotioil]amino}etil)benzamida normalmente implica varios pasos, incluida la introducción del grupo nitro, el grupo triclorometilo y el grupo naftilamino. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero generalmente implican los siguientes pasos:
Nitración: Introducción del grupo nitro al anillo de benceno.
Cloración: Introducción del grupo triclorometilo.
Amidación: Formación del enlace amida con el grupo naftilamino.
Análisis De Reacciones Químicas
2-nitro-N-(2,2,2-tricloro-1-{[(1-naftilamino)carbotioil]amino}etil)benzamida puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro puede oxidarse aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo triclorometilo puede participar en reacciones de sustitución nucleofílica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores como paladio sobre carbono y agentes oxidantes fuertes .
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones de investigación científica, particularmente en los campos de la química y la biología. Se utiliza como reactivo en síntesis orgánica y como compuesto modelo en estudios de mecanismos de reacción. En biología, puede utilizarse en estudios que involucran la inhibición enzimática y la unión a proteínas debido a su estructura compleja .
Mecanismo De Acción
El mecanismo de acción de 2-nitro-N-(2,2,2-tricloro-1-{[(1-naftilamino)carbotioil]amino}etil)benzamida implica su interacción con objetivos moleculares como enzimas y proteínas. El grupo nitro puede participar en reacciones redox, mientras que los grupos triclorometilo y naftilamino pueden interactuar con los bolsillos hidrofóbicos en las proteínas, potencialmente inhibiendo su función .
Comparación Con Compuestos Similares
Los compuestos similares a 2-nitro-N-(2,2,2-tricloro-1-{[(1-naftilamino)carbotioil]amino}etil)benzamida incluyen:
3-nitro-N-(2,2,2-tricloro-1-{[(2-furilmetil)amino]etil)benzamida: Este compuesto tiene una estructura similar pero con un grupo furilmetil en lugar de un grupo naftilamino.
2-MEO-N-(2,2,2-tricloro-1-(3-(4-MEO-2-nitro-PH)-tioureido)-etil)-benzamida: Este compuesto incluye un grupo metoxi y un grupo tioureido, proporcionando diferentes propiedades químicas.
Estos compuestos comparten similitudes estructurales, pero difieren en sus grupos funcionales, lo que lleva a variaciones en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C20H15Cl3N4O3S |
|---|---|
Peso molecular |
497.8 g/mol |
Nombre IUPAC |
2-nitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H15Cl3N4O3S/c21-20(22,23)18(25-17(28)14-9-3-4-11-16(14)27(29)30)26-19(31)24-15-10-5-7-12-6-1-2-8-13(12)15/h1-11,18H,(H,25,28)(H2,24,26,31) |
Clave InChI |
RPQYBWJXKWYUFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
